Anti-Trypanosoma cruzi Potency: 3,4-Dimethoxyphenyl Motif Delivers GI50 Comparable to Benznidazole While Other Substitution Patterns Fall Short
In a series of 42 isoxazole-triazole bis-heterocyclic compounds evaluated against T. cruzi amastigotes, the derivative bearing the 3,4-dimethoxyphenyl group at the isoxazole 3-position—synthesized from the target compound as a key intermediate—was the most active of the entire library (GI50 = 12.2 µM) and matched the potency of the clinical reference drug benznidazole (GI50 = 10.2 µM) [1]. By contrast, the median GI50 across the 37 active compounds was substantially higher, and eight compounds with alternative aryl substitution patterns achieved GI50 values only in the 88.4–12.2 µM range, demonstrating that the 3,4-dimethoxyphenyl substitution is a critical driver of anti-T. cruzi activity within this chemotype [1].
| Evidence Dimension | Growth inhibition of T. cruzi amastigotes (GI50) |
|---|---|
| Target Compound Data | GI50 = 12.2 µM (derivative 31 incorporating 3,4-dimethoxyphenyl-isoxazole scaffold) |
| Comparator Or Baseline | Benznidazole (clinical control): GI50 = 10.2 µM; Series-wide active compounds: GI50 range 88.4–12.2 µM |
| Quantified Difference | Derivative 31 is equipotent to benznidazole (1.2× difference); among the most potent 2% of the series |
| Conditions | In vitro intracellular amastigote assay; T. cruzi Tulahuen strain expressing β-galactosidase; 42-compound SAR library |
Why This Matters
Procurement of the 3,4-dimethoxyphenyl building block directly enables synthesis of the most potent anti-T. cruzi scaffold in this chemotype, a validated starting point for Chagas disease lead optimization.
- [1] Zimmermann LA, de Moraes MH, da Rosa R, de Melo EB, Paula FR, Schenkel EP, Steindel M, Bernardes LSC. Synthesis and SAR of new isoxazole-triazole bis-heterocyclic compounds as analogues of natural lignans with antiparasitic activity. Bioorg Med Chem. 2018;26(17):4850-4862. DOI: 10.1016/j.bmc.2018.08.025. View Source
